molecular formula C11H14N4O B13112458 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one CAS No. 786614-49-1

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one

Cat. No.: B13112458
CAS No.: 786614-49-1
M. Wt: 218.26 g/mol
InChI Key: ISIZKZFFOVHABK-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

CAS No.

786614-49-1

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O/c1-3-4-15-6-7(2)5-8-9(15)13-11(12)14-10(8)16/h5-6H,3-4H2,1-2H3,(H2,12,14,16)

InChI Key

ISIZKZFFOVHABK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C2C1=NC(=NC2=O)N)C

Origin of Product

United States

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